molecular formula C19H22N2O5S B11602450 ethyl 1-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate

ethyl 1-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate

Cat. No.: B11602450
M. Wt: 390.5 g/mol
InChI Key: SJUNUJVHOPLROK-YBEGLDIGSA-N
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Description

ETHYL 1-[(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 1-[(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-3-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by esterification with ethyl chloroformate to introduce the ethyl ester group . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 1-[(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, its interaction with kinases can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Thiazole: The parent compound with a simpler structure.

    Benzothiazole: Known for its antimicrobial properties.

    Thiazolidine: Used in the synthesis of various pharmaceuticals.

ETHYL 1-[(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound in scientific research .

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 1-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-3-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-3-26-18(24)13-5-4-8-21(11-13)19-20-17(23)16(27-19)10-12-6-7-14(22)15(9-12)25-2/h6-7,9-10,13,22H,3-5,8,11H2,1-2H3/b16-10-

InChI Key

SJUNUJVHOPLROK-YBEGLDIGSA-N

Isomeric SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/S2

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2

Origin of Product

United States

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